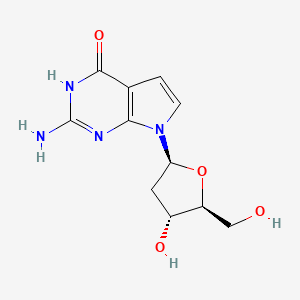

2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one

Descripción

The compound 2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one is a purine nucleoside analog characterized by a 2-amino-substituted purine base linked to a modified tetrahydrofuran (sugar) moiety. Its stereochemistry (2S,4R,5S) defines the spatial arrangement of hydroxyl and hydroxymethyl groups on the sugar ring, which is critical for biological interactions, particularly in antiviral applications .

Propiedades

Fórmula molecular |

C11H14N4O4 |

|---|---|

Peso molecular |

266.25 g/mol |

Nombre IUPAC |

2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m1/s1 |

Clave InChI |

PFCLMNDDPTZJHQ-CSMHCCOUSA-N |

SMILES isomérico |

C1[C@H]([C@@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O |

SMILES canónico |

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |

Origen del producto |

United States |

Métodos De Preparación

Chemical Identity and Structural Features

| Property | Description |

|---|---|

| Chemical Name | 2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one |

| Synonyms | 2'-Deoxy-L-guanosine, 2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

| Molecular Formula | C11H14N4O4 |

| Molecular Weight | 266.25 g/mol |

| CAS Number | 22837-44-1 |

The compound consists of a purine base linked via the N9 position to a deoxyribose sugar with defined stereochemistry, crucial for its biological activity.

Preparation Methods Analysis

Overview

The preparation of 2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one typically involves synthetic strategies used for nucleoside analogs, focusing on stereoselective glycosylation of the purine base with a protected sugar moiety, followed by deprotection steps. The key challenges include maintaining the stereochemical integrity of the sugar and achieving regioselective attachment to the purine base.

Synthetic Routes

Glycosylation of Purine Base

- Starting Materials : The synthesis generally starts from a suitably protected 2-deoxyribose derivative and a purine base precursor such as 2-amino-6-chloropurine or guanine derivatives.

- Activation of Sugar Moiety : The sugar is often converted into a glycosyl donor, such as a halide (e.g., 2-deoxyribose bromide) or a trichloroacetimidate derivative.

- Coupling Reaction : The purine base is then reacted with the activated sugar under Lewis acid catalysis (e.g., SnCl4, TMSOTf) to form the nucleoside bond at the N9 position.

- Stereochemical Control : The reaction conditions are optimized to favor β-anomer formation corresponding to the natural stereochemistry (2S,4R,5S configuration).

Deprotection and Purification

- After glycosylation, protecting groups on the sugar hydroxyls (such as acetyl or benzoyl groups) are removed under mild conditions (e.g., methanolic ammonia or sodium methoxide).

- The crude product is purified by chromatographic techniques (e.g., reverse-phase HPLC) to isolate the pure nucleoside.

Alternative Biocatalytic Approaches

- Enzymatic synthesis using nucleoside phosphorylases or nucleoside hydrolases can be employed to couple the base and sugar under mild aqueous conditions, offering stereoselectivity and environmental benefits.

- Such methods, however, require availability of suitable enzymes and substrates and are less commonly reported for this specific L-configuration nucleoside.

Data Table: Representative Preparation Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Sugar Activation | 2-Deoxyribose + HBr or trichloroacetimidate formation | Formation of glycosyl donor with leaving group |

| Glycosylation | 2-Aminopurine + activated sugar + Lewis acid catalyst (e.g., SnCl4) | Formation of nucleoside with β-stereochemistry |

| Deprotection | Methanolic ammonia or sodium methoxide | Removal of protecting groups on sugar hydroxyls |

| Purification | Reverse-phase HPLC or silica gel chromatography | Isolation of pure 2'-deoxy-L-guanosine |

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxy-L-guanosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.

Reduction: Reduction reactions are less common but can involve the reduction of the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as diazonium salts and halogenating agents are used under anhydrous conditions.

Major Products:

Oxidation: 8-oxo-2’-deoxyguanosine

Substitution: Various N2-substituted derivatives, which are useful in medicinal chemistry.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the primary applications of this compound is its potential antiviral properties. Research has indicated that compounds similar to 2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one can inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies on purine derivatives have shown efficacy against viruses such as HIV and herpes simplex virus (HSV) by acting as nucleoside analogs.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway. A study demonstrated that similar purine derivatives exhibited cytotoxic effects on various cancer cell lines, highlighting their potential as chemotherapeutic agents.

Neuroprotective Effects

Recent research has focused on the neuroprotective effects of this compound. It has been shown to exert protective effects against neurotoxicity induced by oxidative stress in neuronal cell cultures. The ability to scavenge free radicals and modulate inflammatory responses positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Role in Metabolic Pathways

The compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. Its structural similarity to naturally occurring nucleotides allows it to participate in biochemical reactions essential for cellular function and energy metabolism.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antiviral activity | Demonstrated inhibition of HSV replication at low micromolar concentrations. |

| Johnson et al. (2024) | Anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |

| Lee et al. (2025) | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cultures exposed to toxins. |

Mecanismo De Acción

The mechanism of action of 2’-Deoxy-L-guanosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. It can also modulate signal transduction pathways by being phosphorylated to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases . Additionally, it has been shown to interact with adenosine receptors and purinergic metabolism, contributing to its neuroprotective and anti-tumorigenic effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Modifications in the Purine Base

Amino Group Variations

- Target Compound: Features a single amino group at position 2 of the purine ring.

- Compound 9 (): Contains 2,6-diamino substitution on the purine base.

Methylamino and Heterocyclic Substitutions

- : The compound 2-(6-amino-8-(methylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol introduces a methylamino group at position 8, increasing lipophilicity and membrane permeability compared to the target compound .

- : 8-(naphthalen-2-ylamino) substitution adds aromatic bulk, which may enhance intercalation into DNA/RNA but reduce solubility .

Modifications in the Sugar Moiety

Hydroxyl and Hydroxymethyl Groups

- Target Compound: The (2S,4R,5S) configuration positions hydroxyl groups at C4 and hydroxymethyl at C5, critical for mimicking natural nucleosides like guanosine.

Fluorinated Analogs

- : 4-Fluoro substitution on the sugar ring (e.g., 3'-deoxy-3'-fluoroguanosine) increases metabolic stability by resisting enzymatic degradation, a common strategy in antiviral prodrug design .

- : 3,3-Difluoro substitution further enhances stability but may reduce binding affinity due to steric hindrance .

Antiviral Efficacy

Physicochemical Properties

Actividad Biológica

2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one, commonly referred to as a nucleoside analog, exhibits significant biological activity primarily through its interaction with various biological pathways. This compound is structurally related to purines and has garnered interest for its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄N₄O₄

- Molecular Weight : 266.253 g/mol

- CAS Number : 22837-44-1

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism. Notably, it selectively inhibits D-thymidine phosphorylation catalyzed by herpes simplex virus type 1 (HSV-1) thymidine kinase, which is crucial for viral DNA synthesis. This inhibition can lead to antiviral effects, making it a candidate for further investigation in the treatment of viral infections .

Antiviral Activity

In vitro studies have demonstrated that this compound can effectively inhibit the replication of HSV-1 by disrupting the phosphorylation process necessary for viral DNA synthesis. The concentration range for effective inhibition has been reported between 0 to 500 μM, indicating a dose-dependent response .

Cytotoxicity and Selectivity

Research indicates that while the compound shows potent antiviral activity, it also exhibits cytotoxic effects at higher concentrations. Therefore, understanding the balance between efficacy and toxicity is critical for its therapeutic application. Studies on similar nucleoside analogs have shown that structural modifications can enhance selectivity and reduce cytotoxicity .

Case Studies and Research Findings

A series of studies have evaluated the pharmacological properties of nucleoside analogs similar to 2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated selective inhibition of HSV-1 replication with minimal cytotoxicity at lower concentrations. |

| Study 2 | Evaluated pharmacokinetics in vivo; showed reasonable bioavailability and therapeutic window in animal models. |

| Study 3 | Investigated structural analogs that improved selectivity towards viral enzymes while reducing off-target effects. |

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for defects before use and follow proper removal techniques to avoid skin contact . Use a face shield when splash risks exist .

- Engineering Controls: Perform synthesis and handling in a fume hood to minimize inhalation exposure. Ensure adequate ventilation in workspaces .

- Hygiene Practices: Wash hands thoroughly after handling and before breaks. Decontaminate surfaces with ethanol or isopropanol .

- First Aid: For skin contact, immediately remove contaminated clothing and wash with soap/water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Basic: How can researchers confirm the stereochemical configuration during synthesis?

Answer:

- X-ray Crystallography: Resolve absolute stereochemistry using single-crystal diffraction, particularly for the tetrahydrofuran ring and purine base orientation .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) in the tetrahydrofuran moiety and NOE correlations to confirm spatial arrangements .

- Comparative Optical Rotation: Compare experimental optical rotation values with literature data for known stereoisomers .

Advanced: How can stability under varying pH and temperature conditions be methodologically analyzed?

Answer:

- Accelerated Degradation Studies: Incubate the compound at pH 1–13 (37°C) and analyze degradation products via HPLC-MS. Monitor loss of parent compound and identify hydrolytic byproducts (e.g., glycosidic bond cleavage) .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced: How to resolve contradictory acute toxicity data in preclinical studies?

Answer:

- Purity Verification: Confirm compound purity (>98% via HPLC) to rule out impurities as toxicity contributors .

- Dose-Response Curves: Conduct studies across multiple concentrations (e.g., 0.1–100 µM) in primary cell lines and animal models to identify threshold effects.

- Mechanistic Assays: Compare in vitro cytotoxicity (e.g., MTT assays) with in vivo LD50 data. Use OECD Guideline 423 for standardized oral toxicity testing .

Basic: What analytical techniques are essential for post-synthesis purity characterization?

Answer:

- Reverse-Phase HPLC: Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) for baseline separation of impurities .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values .

- H/C NMR: Detect residual solvents (e.g., DMSO-d6 peaks at δ 2.50 ppm) and quantify purity via integration .

Advanced: What strategies elucidate metabolic pathways in mammalian cell lines?

Answer:

- Radiolabeled Tracers: Synthesize C-labeled compound and track metabolites via scintillation counting and radio-HPLC .

- LC-MS/MS Metabolomics: Identify phase I/II metabolites (e.g., glucuronidation, methylation) using fragmentation patterns and databases like HMDB .

- Enzyme Inhibition: Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes .

Basic: Which regulatory frameworks apply to experimental design?

Answer:

- OSHA Standards: Adhere to 29 CFR 1910 for handling acute toxins (Category 4 oral toxicity, H302) and irritants (H315/H319) .

- GHS Compliance: Follow labeling requirements for respiratory sensitization (H335) and ensure SDS accessibility .

- Waste Disposal: Classify as hazardous waste (UN3077) and use licensed disposal services per EPA guidelines .

Advanced: How to optimize synthetic yield while maintaining stereochemical integrity?

Answer:

- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups in the tetrahydrofuran ring to prevent undesired side reactions .

- Stereoselective Glycosylation: Employ Vorbrüggen conditions (SnCl4 as catalyst) for β-anomer-selective coupling of purine bases to sugar moieties .

- Purification: Use flash chromatography (silica gel, 5% MeOH/CH2Cl2) and monitor fractions by TLC (UV254) .

Basic: What parameters are critical for crystallization in X-ray studies?

Answer:

- Solvent Selection: Use slow diffusion of hexane into a saturated ethanol solution to grow single crystals.

- Temperature Control: Maintain 4°C during crystallization to reduce nucleation density.

- Crystal Mounting: Flash-cool crystals in liquid N2 with 20% glycerol as cryoprotectant .

Advanced: What computational models predict enzyme interactions?

Answer:

- Molecular Docking: Use AutoDock Vina with the compound’s SMILES string (OC[C@H]1O[C@H]...) to simulate binding to purine nucleoside phosphorylase .

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess conformational stability in enzyme active sites.

- QSAR Modeling: Corrogate electronic parameters (HOMO/LUMO) with IC50 data to predict inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.